![molecular formula C10H10N4O2 B2929374 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 2194909-97-0](/img/structure/B2929374.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone
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Description
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone” is a complex organic compound that contains a triazole ring, an azetidine ring, and a furan ring . The triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom.
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites in its structure. The triazole ring, in particular, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antifungal Activity
The compound has shown potential in inhibiting the growth of yeast-like fungi Candida albicans . Other 1,2,3-triazoles have also demonstrated antifungal activity against different strains of fungus .
Antiviral Activity
1,2,3-triazoles, including the compound , have been used in the development of novel effective antiviral agents . They have been recognized for their diverse properties and various biological activities .
Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation, making them useful in various chemical reactions .
Biomass Catalytic Conversion
The compound has been involved in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . This approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Materials Science
1,2,3-triazoles have also found applications in materials science . Their chemical stability and ability to form hydrogen bonding and bipolar interactions allow them to interact with biomolecular targets and improve solubility .
properties
IUPAC Name |
furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDWIGAADELTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole |
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